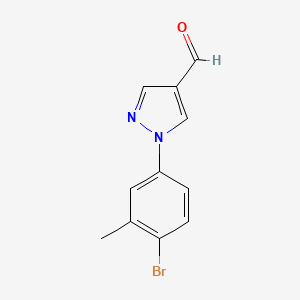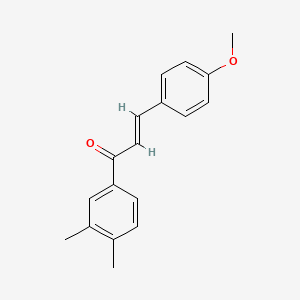
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is a chemical compound belonging to the family of alkylamines. It is characterized by its molecular formula C14H28N2O4 and a molecular weight of 288.38 g/mol . This compound is often used in organic synthesis and various chemical reactions due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine typically involves the reaction of N1,N2-dimethyl-1,2-ethanediamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction proceeds as follows:
- Dissolve N1,N2-dimethyl-1,2-ethanediamine in DCM.
- Add di-tert-butyl dicarbonate (Boc2O) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc protecting groups can be replaced by other functional groups.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield N1,N2-dimethyl-1,2-ethanediamine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DCM or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups under mild acidic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Deprotection Reactions: The major product is N1,N2-dimethyl-1,2-ethanediamine.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
科学研究应用
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine involves its ability to act as a protecting group for amines. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under acidic conditions to yield the free amine.
相似化合物的比较
Similar Compounds
N1,N2-Dimethyl-1,2-ethanediamine: The parent compound without the Boc protecting groups.
N1,N2-Di-boc-1,2-ethanediamine: Similar structure but without the methyl groups on the nitrogen atoms.
N1-Boc-N2-methyl-1,2-ethanediamine: A partially protected derivative with one Boc group and one methyl group.
Uniqueness
N1,N2-Di-boc-N1,N2-dimethyl-1,2-ethanediamine is unique due to its dual Boc protection and methyl substitution, which provides enhanced stability and reactivity in various chemical reactions. This makes it a valuable compound in organic synthesis and research applications .
属性
IUPAC Name |
tert-butyl N-methyl-N-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-13(2,3)19-11(17)15(7)9-10-16(8)12(18)20-14(4,5)6/h9-10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEDOSUNWXSRKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)












